molecular formula C10H12O2 B1345737 2,5-Dimethylphenyl acetate CAS No. 877-48-5

2,5-Dimethylphenyl acetate

Cat. No. B1345737
CAS RN: 877-48-5
M. Wt: 164.2 g/mol
InChI Key: SBOSLJVYJPZJNH-UHFFFAOYSA-N
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Description

“2,5-Dimethylphenyl acetate” is a chemical compound with the molecular formula C10H12O2 . It has an average mass of 164.201 Da and a monoisotopic mass of 164.083725 Da .


Synthesis Analysis

The synthesis of “2,5-Dimethylphenyl acetate” can be achieved by converting p-xylene with chloroacetyl chloride into 2-chloro-1-(2,5-dimethylphenyl)ethanone . This compound is then reacted with another compound to give a mixture of compounds, which is then hydrolyzed to "2,5-Dimethylphenyl acetic acid" . Another study reports the synthesis of N-2,5-Dimethylphenylthioureido Acid Derivatives as scaffolds for new antimicrobial candidates .


Molecular Structure Analysis

The molecular structure of “2,5-Dimethylphenyl acetate” consists of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“2,5-Dimethylphenyl acetate” has a density of 1.0±0.1 g/cm3, a boiling point of 224.9±9.0 °C at 760 mmHg, and a flash point of 88.8±7.7 °C . It has 2 freely rotating bonds and no violations of the Rule of 5 .

Scientific Research Applications

Fluorographic Procedure in Biochemistry

A study by Skinner and Griswold (1983) optimized a fluorographic procedure using 2,5-diphenyloxazole (PPO) in acetic acid. This method, compared with existing procedures, demonstrated similar efficiency in detecting radioactivity and offered technical advantages, such as no need for pre-fixing proteins in gels and suitability for both agarose and acrylamide gels. It was recognized as a simple, sensitive, and efficient alternative in fluorography (Skinner & Griswold, 1983).

Solubility in Binary Solvent Mixtures

Domańska (1988) reported the solubility of 2,5-dimethylphenol in binary mixtures of ethyl acetate with various alcohols. The study compared these results with predictions by the Wilson equation for excess Gibbs free energy of mixing. This research provides insights into solubility behaviors in mixed solvent systems, potentially useful in chemical and pharmaceutical applications (Domańska, 1988).

Synthesis of Oxadiazoles

Potkin, Petkevich, and Kurman (2009) conducted research on synthesizing 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles. This synthesis has potential applications in the development of new pharmaceutical compounds, showcasing the versatility of 2,5-dimethylphenyl compounds in organic chemistry (Potkin, Petkevich, & Kurman, 2009).

Formation of Adducts in Nitration

Fischer and Greig (1974) studied the formation of adducts in the nitration of 2,3- and 3,4-dimethylbenzonitriles, leading to products like 2-cyano-3,4-dimethyl-4-nitro-1,4-dihydrophenyl acetate. This research demonstrates the chemical reactivity of dimethylphenyl compounds under specific conditions, contributing to understanding organic synthesis and reaction mechanisms (Fischer & Greig, 1974).

Spectral Investigation and DFT Computations

Amalanathan et al. (2015) conducted FT-IR and FT-R-Raman spectral investigation and DFT computations on a molecule involving 2,5-dimethylphenyl components. This study provided insights into the vibrational contributions and electronic structure, enhancing the understanding of pharmaceutical activities of such compounds (Amalanathan et al., 2015).

Protective Group for Carboxylic Acids

Klan, Zabadal, and Heger (2000) proposed the 2,5-dimethylphenacyl chromophore as a new photoremovable protecting group for carboxylic acids. The study demonstrated efficient intramolecular hydrogen abstraction, indicating potential applications in photochemical synthesis and modification of organic compounds (Klan, Zabadal, & Heger, 2000).

Enzymatic Modification for Antioxidant Synthesis

Adelakun et al. (2012) explored the enzymatic modification of 2,6-dimethoxyphenol for synthesizing dimers with high antioxidant capacity. This research highlighted the potential of using enzymatic reactions to improve the antioxidant activities of phenolic compounds, relevant to food and pharmaceutical industries (Adelakun et al., 2012).

Ligand Preparation in Palladium-Catalyzed Alkylation

Farrell, Goddard, and Guiry (2002) described the preparation of ferrocene-containing phosphinamine ligands with central and planar chirality. This study is significant for understanding ligand design in asymmetric catalysis, particularly in palladium-catalyzed allylic alkylation processes (Farrell, Goddard, & Guiry, 2002).

Antibacterial and Enzyme Inhibition Studies

Aziz‐ur‐Rehman et al. (2014) conducted antibacterial and enzyme inhibition studies on compounds derived from 2,4-dimethylphenoxy acetatohydrazides. This research contributes to the field of medicinal chemistry, particularly in the development of new antibacterial and enzyme-inhibiting drugs (Aziz‐ur‐Rehman et al., 2014).

Electrooxidation and Adduct Formation

Yoshida, Takeda, and Fueno (1991) investigated the electrooxidation of dimethyl-thiophene, leading to the formation of 2,5-dimethoxy adducts. This study is relevant to the field of electrochemistry, offering insights into the behavior of thiophene derivatives in electrooxidation processes (Yoshida, Takeda, & Fueno, 1991).

Future Directions

The future directions for “2,5-Dimethylphenyl acetate” could involve its use in the synthesis of new compounds with potential applications in various fields. For instance, N-2,5-Dimethylphenylthioureido Acid Derivatives have been explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .

properties

IUPAC Name

(2,5-dimethylphenyl) acetate
Source PubChem
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InChI

InChI=1S/C10H12O2/c1-7-4-5-8(2)10(6-7)12-9(3)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOSLJVYJPZJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
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DSSTOX Substance ID

DTXSID40236568
Record name 2,5-Xylyl acetate
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,5-Dimethylphenyl acetate

CAS RN

877-48-5
Record name Phenol, 2,5-dimethyl-, 1-acetate
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Record name 2,5-XYLYL ACETATE
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Synthesis routes and methods I

Procedure details

xylene, 390 mls of potassium acetate, 0.6 M acetic acid and 0.87 g of palladium catalyst on carbon (10% Pd) are electrolyzed in a cell without diaphragm having a graphite anode (area 140 cm2), steel cathode, magnetic stirrer and water jacket. The electrolysis is carried out at 18° C. with a current of 1.40 A. After the flow of 4 F/mol of electricity, the content of the cell is filtered and extracted with dichloromethane. The organic phase is washed with a solution of NaHCO3 and dried over MgSO4. After having distilled off the solvent under atmospherical pressure, the liquid is transferred into a microdistillation apparatus in which 4.30 g of unreacted p.xylene are recovered together with 3.41 g of pure 2,5-dimethylphenyl acetate. The molar values of the yield of current and the stoichiometric yields relative to the synthesis of 2,5-dimethylphenyl acetate from p.xylene are thus 12.8% and 51.3%, respectively.
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Synthesis routes and methods II

Procedure details

At 0° C., to a mixture of 2,5-dimethylphenol 20 g and chloroform 150 ml was added acetyl chloride 15 g and triethylamine 49 g. The resulting mixture was raised to room temperature and was stirred for four hours. Then, the reaction mixture was extracted with chloroform. The organic layer was washed with water and was dried over anhydrous magnesium sulfate, and was then concentrated under reduced pressure. The resulting residue was subjected to a silica gel column chromatography to give acetic acid 2,5-dimethylphenyl ester 24 g.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
D Gardner, JF Grove, D Ismay - Journal of the Chemical Society …, 1954 - pubs.rsc.org
… gave an o-hydroxy-ketone while 2 : 5-dimethylphenyl acetate gave a 9-hydroxy-ketone in … was not obtained from 2 : 5-dimethylphenyl acetate even under conditions sufficiently drastic to …
Number of citations: 0 pubs.rsc.org
W Baker, HF Bondy, J Gumb, D Miles - Journal of the Chemical Society …, 1953 - pubs.rsc.org
… 3 : 6-Dimethylcatechol (111) cannot be prepared from 2 : 5-dimethylphenyl acetate by a similar series of reactions, because the Fries rearrangement is accompanied by extensive …
Number of citations: 22 pubs.rsc.org
JT Geppert, MW Johnson, PC Myhre… - Journal of the American …, 1981 - ACS Publications
The solvolytic rearomatizations of the E and Z isomers of l, 4-dimethyl-4-nitrocyclohexadienyl acetate (1) have been examined in aqueous ethanol and in sulfuric acid solutions. …
Number of citations: 9 pubs.acs.org
HW Gibbs, RB Moodie, K Schofield - Journal of the Chemical Society …, 1978 - pubs.rsc.org
In aqueous sulphuric acid 4-methyl-, 3,4-dimethyl-, 1,4-dimethyl-, and 1,3,4-trimethyl-4-nitrocyclohexa-2,5-dienyl acetate, and 5-acetoxy-7a-nitro-5,7-dihydroindan are solvolysed too …
Number of citations: 2 pubs.rsc.org
L Eberson, E Oberrauch - Acta Chem. Scand, 1981 - actachemscand.org
Anodic nuclear monoacetoxylation of alkylaromatics (p-xylene, isodurene, mesitylene, durene) can be achieved with high selectivity with respect to the side-chain acetate by carrying …
Number of citations: 15 actachemscand.org
A Fischer, GN Henderson… - Canadian journal of …, 1986 - cdnsciencepub.com
Solvolysis of 1,4-dimethyl-4-nitrocyclohexa-2,5-dien-1-ol in mixed aqueous organic solvents gives the diastereomers of 1,4-dimethylcyclohexa-2,5-diene-1,4-diol, 1,4-dimethylcyclohexa…
Number of citations: 7 cdnsciencepub.com
R Suau, G Torres, M Valpuesta - Tetrahedron letters, 1995 - Elsevier
In a homogeneous solution, the photo-Fries rearrangement of 2,5-disubstituted phenyl acetates gives ortho-hydroxyacetophenones as major photoproducts. The ortholpara ratio can be …
Number of citations: 24 www.sciencedirect.com
L Eberson, B Helgée - Acta Chem. Scand. B, 1978 - actachemscand.org
The anodic acyloxylation of moderately activated aromatic substrates has been studied in an emulsion system. The electrolyte contained alkanecarboxylic acid and/or the …
Number of citations: 34 actachemscand.org
E KOTANI, S KOBAYASHI, Y ISHII… - Chemical and …, 1985 - jstage.jst.go.jp
Reactions of aromatic and aliphatic hydrocarbons with a new reagent system, Fe (CH 3 CN) 2+ 6-H 2 O 2-Ac 2 O in CH 3 CN, gave oxygenation products with fairly high reaction …
Number of citations: 16 www.jstage.jst.go.jp
K Lammertsma - Journal of the American Chemical Society, 1981 - ACS Publications
Some tri-and tetramethylnaphthalenes and hexahydropyrene have been protonated with FS03H-SbF5 (1: 1) and/or FS03H inS02C1F, and the results have been classified in terms of …
Number of citations: 21 pubs.acs.org

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